![molecular formula C78H28N2O2 B12306795 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy
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Overview
Description
3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester is a fullerene derivative Fullerenes are a class of carbon-based materials known for their unique cage-like structures
Preparation Methods
The synthesis of 3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester involves cyclopropanation of fullerene C60. This process can be achieved using sulfonium ylides, which react with fullerene C60 to form the desired product . The reaction conditions typically involve the use of an acid medium to hydrolyze the ester residue
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized fullerene derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced fullerene products.
Substitution: Substitution reactions can occur, where functional groups on the fullerene cage are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Electronics
One of the primary applications of this compound is in organic photovoltaic devices (OPVs). It serves as an n-type organic semiconductor, which means it can effectively accept electrons from donor materials.
Key Features:
- Electron Mobility: The compound exhibits high electron mobility, which is crucial for efficient charge transport in OPVs.
- Energy Level Alignment: It aligns favorably with common donor polymers used in OPVs, enhancing the overall efficiency of solar cells.
Case Study:
A study demonstrated that the incorporation of 3'H-Cyclopropa[1,9][5,6]fullerene into OPV architectures significantly improved power conversion efficiencies compared to traditional materials like PCBM (Phenyl-C61-butyric acid methyl ester) .
Nanotechnology
The unique properties of fullerenes make them suitable for various nanotechnology applications, including drug delivery systems and nanocapsules.
Key Features:
- Functionalization Potential: The compound can be functionalized to enhance its biocompatibility and targeting capabilities.
- Drug Delivery: Research indicates that fullerene derivatives can serve as carriers for polar drugs, improving their delivery to target sites within the body .
Case Study:
Research involving hexamethonium-fullerene complexes showed enhanced brain penetration capabilities compared to hexamethonium alone. This suggests that fullerene derivatives could be explored further as effective drug delivery systems for central nervous system-targeted therapies .
Medicinal Chemistry
In medicinal chemistry, the compound's ability to interact with biological systems opens avenues for therapeutic applications.
Key Features:
- Antioxidant Properties: Fullerenes are known for their antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Anticancer Activity: Preliminary studies suggest that fullerene derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells.
Case Study:
A study highlighted the use of fullerene derivatives in enhancing the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its ability to accept electrons, making it an effective electron transport material. In organic photovoltaic devices, it facilitates rapid and efficient charge transfer and exciton dissociation . The molecular targets and pathways involved include interactions with donor polymers, leading to the formation of efficient bulk heterojunctions .
Comparison with Similar Compounds
Similar compounds to 3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester include:
Phenyl-C61-butyric acid methyl ester (PCBM): A widely used electron acceptor in organic photovoltaics.
Phenyl-C61-butyric acid hexyl ester (PCBH): Known for its higher solubility and compatibility with polymers, leading to improved film morphology and device performance.
Other fullerene derivatives: Various fullerene derivatives with different functional groups are used in similar applications, each offering unique properties and advantages.
This compound stands out due to its specific functional groups, which enhance its solubility and compatibility with other materials, making it highly effective in its applications.
Biological Activity
3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy (hereafter referred to as "the compound") is a derivative of fullerene, a class of carbon allotropes known for their unique structural and electronic properties. This compound has garnered interest in various fields including pharmacology, materials science, and nanotechnology due to its potential biological activities and applications.
The molecular formula of the compound is C72H14O2 with a molecular weight of approximately 910.9 g/mol. Its structure includes functional groups that allow it to participate in various chemical reactions typical of fullerene derivatives and esters, enhancing its reactivity and potential biological interactions.
Antioxidant Properties
Fullerenes are recognized for their antioxidant capabilities. Preliminary studies suggest that the compound may exhibit significant antioxidant activity by scavenging free radicals, which is crucial in mitigating oxidative stress in biological systems. The ability to interact with lipid membranes further supports its potential as a therapeutic agent.
Interaction with Biological Membranes
The compound's unique structure allows it to interact favorably with biological membranes. This property is essential for drug formulation and cellular delivery systems, potentially enhancing the bioavailability of therapeutic agents when used in conjunction with this fullerene derivative.
Study on Antioxidant Activity
A study conducted on fullerene derivatives demonstrated that compounds similar to the one exhibited remarkable antioxidant properties. The mechanism involved the donation of electrons to free radicals, thus neutralizing them and preventing cellular damage. This study provides a foundational understanding of how the compound might function in biological contexts .
Cytotoxicity Assessment
In vitro studies have shown that fullerene derivatives can selectively target cancer cells while sparing normal cells. One particular study highlighted that 3'H-Cyclopropa[1,9][5,6]fullerene derivatives could reduce the viability of specific cancer cell lines significantly more than non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies.
Comparison with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Phenyl C61 Butyric Acid Methyl Ester (PCBM) | Contains a phenyl group attached to C61 fullerene | High efficiency in organic photovoltaics |
C70 Fullerene Derivatives | Larger fullerene structure with varied functionalization | Different electronic properties compared to C60 |
Phenyl C61 Butyric Acid | Similar but lacks cyclopropane moiety | Primarily used in organic solar cells |
The distinct cyclopropane addition in 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid enhances its reactivity and compatibility with biological systems compared to these related compounds.
Properties
Molecular Formula |
C78H28N2O2 |
---|---|
Molecular Weight |
1025.1 g/mol |
InChI |
InChI=1S/C78H28N2O2/c1-79(2)12-13-80(3)14-15-82-17(81)10-7-11-76(16-8-5-4-6-9-16)77-72-64-56-46-36-28-20-18-19-22-26-24(20)32-40-34(26)44-38-30(22)31-23(19)27-25-21(18)29(28)37-43-33(25)41-35(27)45-39(31)49-48(38)58-52(44)62-54(40)60(50(56)42(32)36)68(72)70(62)74-66(58)67-59(49)53(45)63-55(41)61-51(43)57(47(37)46)65(64)73(77)69(61)71(63)75(67)78(74,76)77/h4-6,8-9H,7,10-15H2,1-3H3 |
InChI Key |
MUHWPDXUCZIZHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Origin of Product |
United States |
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